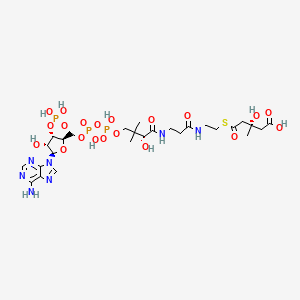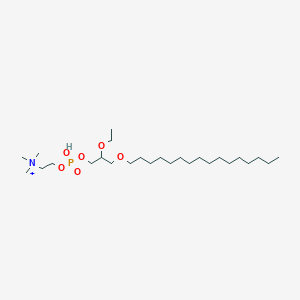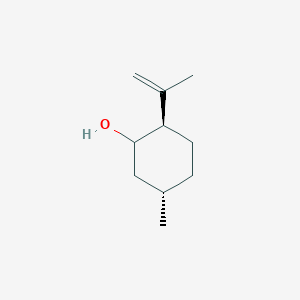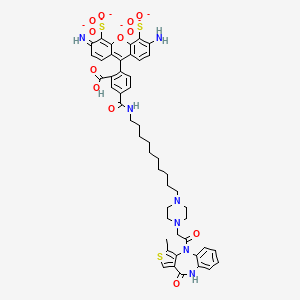
Inhibitor 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inhibitor 19 is a compound known for its role in inhibiting specific biological processes, particularly in the context of enzyme inhibition
Preparation Methods
The synthesis of Inhibitor 19 typically involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions. One common synthetic route involves the use of pyrimidine derivatives, which are known for their inhibitory activity against certain enzymes . The preparation method often includes the following steps:
Formation of Intermediates: The initial step involves the synthesis of intermediates through reactions such as nucleophilic substitution or condensation.
Cyclization: The intermediates undergo cyclization to form the core structure of this compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Inhibitor 19 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound is known to participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Inhibitor 19 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and to develop new catalytic processes.
Biology: this compound is employed in biological studies to understand the role of specific enzymes in cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: This compound is used in industrial processes that require precise control of enzymatic reactions .
Mechanism of Action
The mechanism of action of Inhibitor 19 involves its interaction with specific enzymes, leading to the inhibition of their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzymatic reaction. This interaction often involves non-covalent bonds such as hydrogen bonds and van der Waals forces .
Comparison with Similar Compounds
Inhibitor 19 can be compared with other similar compounds, such as:
Erlotinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Cobicistat: A potent inhibitor of the enzyme CYP3A, used in combination with other drugs to enhance their efficacy.
BRAF Inhibitors: Compounds that inhibit the BRAF kinase, used in the treatment of melanoma and other cancers.
This compound is unique due to its specific inhibitory activity and the range of applications it offers in various fields. Its ability to selectively inhibit certain enzymes makes it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C29H36N4O6 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[2-[[[(2S,6S,9E,13S)-13-amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C29H36N4O6/c30-24-9-3-1-2-4-10-25(29(39)31-18-21-8-6-5-7-20(21)16-27(36)37)33-26(35)17-22(32-28(24)38)15-19-11-13-23(34)14-12-19/h1-2,5-8,11-14,22,24-25,34H,3-4,9-10,15-18,30H2,(H,31,39)(H,32,38)(H,33,35)(H,36,37)/b2-1+/t22-,24-,25-/m0/s1 |
InChI Key |
QUJXIMWUJGTUEG-CLKUPZDLSA-N |
Isomeric SMILES |
C\1C[C@@H](C(=O)N[C@H](CC(=O)N[C@@H](CC/C=C1)C(=O)NCC2=CC=CC=C2CC(=O)O)CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1CC(C(=O)NC(CC(=O)NC(CCC=C1)C(=O)NCC2=CC=CC=C2CC(=O)O)CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B10770633.png)
![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)
![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)
![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)


![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)
![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
